
Chromatide(TM) texas red(R)-5-dutp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromatide™ texas red®-5-dutp is a fluorescent nucleotide analog used extensively in molecular biology and biochemistry. This compound is particularly valuable for labeling DNA, enabling researchers to visualize and track genetic material in various experimental contexts. The texas red® dye is known for its bright red fluorescence, making it an excellent choice for applications requiring high sensitivity and specificity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromatide™ texas red®-5-dutp involves the conjugation of the texas red® dye to deoxyuridine triphosphate (dUTP). The process typically includes the following steps:
Activation of Texas Red® Dye: The dye is activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation to dUTP: The activated dye is then reacted with dUTP in the presence of a catalyst, often a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final product.
Industrial Production Methods
Industrial production of Chromatide™ texas red®-5-dutp follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
Large-scale Synthesis: Utilizing automated synthesizers to handle large volumes of reagents.
Purification: Employing high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Quality Control: Rigorous testing to confirm the chemical structure and fluorescence properties.
化学反応の分析
Types of Reactions
Chromatide™ texas red®-5-dutp primarily undergoes substitution reactions due to the presence of reactive functional groups on the texas red® dye and the nucleotide.
Substitution Reactions: The dye can be substituted onto various nucleotides or other biomolecules.
Hydrolysis: Under certain conditions, the ester bonds in the compound can be hydrolyzed.
Common Reagents and Conditions
Reagents: NHS, EDC, dUTP, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH.
Major Products
The primary product of these reactions is the labeled nucleotide, Chromatide™ texas red®-5-dutp, which can be incorporated into DNA strands during synthesis or amplification processes.
科学的研究の応用
Chromatide™ texas red®-5-dutp is widely used in various scientific research fields:
Chemistry: Used in the synthesis of labeled oligonucleotides for studying DNA interactions and structures.
Biology: Essential for fluorescence in situ hybridization (FISH) techniques to detect specific DNA sequences in cells and tissues.
Medicine: Applied in diagnostic assays to identify genetic mutations and chromosomal abnormalities.
Industry: Utilized in the development of biosensors and diagnostic kits.
作用機序
The mechanism by which Chromatide™ texas red®-5-dutp exerts its effects involves the incorporation of the labeled nucleotide into DNA strands during polymerase reactions. The texas red® dye emits fluorescence when excited by specific wavelengths of light, allowing for the visualization of the labeled DNA. The molecular targets include DNA polymerases and the DNA strands being synthesized.
類似化合物との比較
Chromatide™ texas red®-5-dutp is unique due to its specific fluorescence properties and stability. Similar compounds include:
Fluorescein-dUTP: Emits green fluorescence, used for similar applications but with different excitation/emission properties.
Cy3-dUTP: Another red-fluorescent nucleotide, but with different spectral characteristics.
Alexa Fluor 488-dUTP: Emits green fluorescence, known for its high photostability.
Chromatide™ texas red®-5-dutp stands out due to its bright red fluorescence and compatibility with various detection systems, making it a preferred choice for many researchers.
特性
分子式 |
C43H46N5O20P3S2 |
|---|---|
分子量 |
1109.9 g/mol |
IUPAC名 |
5-[3-[1-[4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/C43H46N5O20P3S2/c49-33-21-36(65-34(33)23-64-70(55,56)68-71(57,58)67-69(52,53)54)48-22-26(42(50)45-43(48)51)6-1-13-44-72(59,60)27-11-12-28(35(20-27)73(61,62)63)37-31-18-24-7-2-14-46-16-4-9-29(38(24)46)40(31)66-41-30-10-5-17-47-15-3-8-25(39(30)47)19-32(37)41/h11-12,18-20,22,33-34,36,44,49H,2-5,7-10,13-17,21,23H2,(H5-,45,50,51,52,53,54,55,56,57,58,61,62,63) |
InChIキー |
IBVCSSOEYUMRLC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCC#CC9=CN(C(=O)NC9=O)C1CC(C(O1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)S(=O)(=O)[O-])CCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


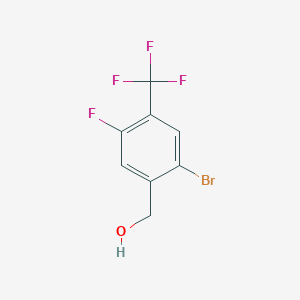

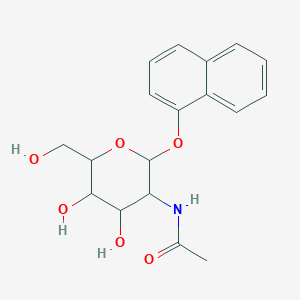
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)
![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)
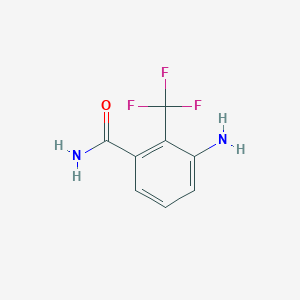


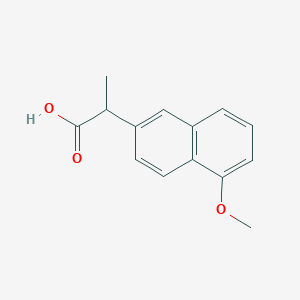

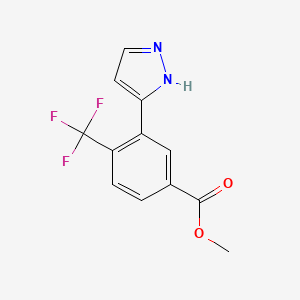

![(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine](/img/structure/B12081640.png)

